2-Decylfuran

描述

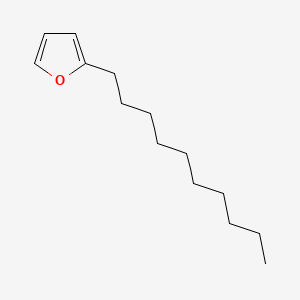

Structure

3D Structure

属性

IUPAC Name |

2-decylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBKIYYQPWSUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232360 | |

| Record name | 2-Decylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless solid; Spicy, fatty aroma | |

| Record name | 2-Decylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1484/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264.00 to 266.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Decylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1484/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

83469-85-6 | |

| Record name | 2-Decylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83469-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083469856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DECYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76WY03R089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.00 to 32.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Decylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of 2 Decylfuran

Elucidation of Natural Sources and Biological Matrices

Recent phytochemical analysis has identified 2-Decylfuran as a metabolite in marine macroalgae. A study examining the bioactive compounds of the red alga Gracilaria edulis from the coast of Banda Aceh, Indonesia, reported the presence of this compound. tci-thaijo.org Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethanol (B145695) extract of G. edulis revealed a variety of compounds, including this compound, highlighting the metabolic diversity within this marine organism. tci-thaijo.org

Table 1: Phytochemical Compounds Identified in Gracilaria edulis

| Compound Number | Retention Time (min) | Compound Name | Area | Area (%) |

| 25 | 51.830 | This compound | 3,269,138 | 0.278 |

Data sourced from a study on the bioactive composition of Gracilaria edulis. tci-thaijo.org

The compound this compound has also been detected in mammalian biological fluids, indicating its potential involvement in or interaction with animal metabolism. An untargeted metabolomics study of serum from pulmonary tuberculosis patients identified this compound as one of several metabolites with significantly higher levels in individuals with latent tuberculosis infection and untreated pulmonary tuberculosis patients compared to healthy controls. sigmaaldrich.comnih.govmdpi.com

Another study conducting untargeted and targeted LC-MS-based metabolomics to identify serum metabolite biomarkers for tuberculosis also noted the presence of this compound. umn.edu

This compound has been identified in food systems, particularly in heat-processed foods, and is recognized for its contribution to flavor profiles. Research on the volatile compounds of Hass avocado kernels found that while present in raw kernels, the quantity of this compound, which is described as having a spicy, aldehydic, and fatty odor, increased after roasting. mdpi.comresearchgate.net This suggests that thermal processes can either generate or release this compound.

The compound is also listed as a flavoring agent in food, indicating its deliberate use to impart specific sensory characteristics to various food products. researchgate.net

Table 2: Volatile Compounds in Raw and Roasted Hass Avocado Kernels

| Compound | Odor Description | Presence in Raw Kernels | Change Upon Roasting |

| This compound | Spicy, aldehydic, fatty | Present | Increased |

Information derived from a study on the effect of roasting on Hass avocado kernels. mdpi.comresearchgate.net

Proposed Biosynthetic Mechanisms Leading to this compound (General Furan (B31954) Formation)

While the specific enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, general mechanisms for the formation of furan rings in biological systems, particularly furan fatty acids (FuFAs), offer plausible models. FuFAs are typically characterized by a furan ring within a fatty acid chain. nih.gov

One proposed pathway in algae involves the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids. nih.gov This process begins with the formation of a hydroperoxy fatty acid, which then undergoes electron shifts, ring closure, and double bond rearrangement to form the furan moiety. nih.gov

In some marine bacteria, a different pathway has been suggested, starting with the methylation of a fatty acid, followed by desaturation and subsequent incorporation of an oxygen atom to form the furan ring. nih.gov The oxygen atom in the furan ring has been shown to be derived from molecular oxygen (O2). osti.govnih.gov

Given that this compound is a 2-substituted alkylfuran, its biosynthesis could potentially involve the cyclization and modification of a fatty acid precursor. The decyl group at the C-2 position suggests a lipid-derived origin. It is conceivable that an enzymatic process facilitates the cyclization of a hydroxylated or otherwise activated fatty acid, leading to the formation of the furan ring with the corresponding alkyl side chain.

In the context of food chemistry, the formation of 2-alkylfurans during thermal processing is often attributed to the oxidation of lipids. Unsaturated fatty acids can undergo autoxidation to form hydroperoxides, which then degrade into various secondary products, including aldehydes. These aldehydes can further react and cyclize to form furan derivatives. mdpi.com

Ecological Context and Biological Origins of Furanoids

Furanoids, including furan fatty acids, are produced by a range of organisms, from bacteria and algae to plants. nih.gov In the marine environment, macroalgae are significant producers of a diverse array of secondary metabolites, including furan-containing compounds. tci-thaijo.org

The production of furan fatty acids in organisms like algae is thought to serve a protective function. osti.gov These compounds can act as potent antioxidants and radical scavengers, protecting cellular components, particularly membrane lipids, from oxidative damage induced by factors such as UV radiation. nih.govnih.gov The presence of this compound in the red alga Gracilaria edulis may suggest a similar ecological role, contributing to the organism's defense against environmental stressors in the intertidal zone. tci-thaijo.org

The detection of this compound in mammalian serum is likely a result of dietary intake and absorption from food sources, or potentially from the metabolic activities of the gut microbiota. sigmaaldrich.comnih.govmdpi.com Once absorbed, these compounds may participate in various physiological processes, although their specific roles in mammalian biology are still under investigation.

The origin of furanoids is deeply rooted in the primary metabolism of fatty acids. The biosynthetic pathways, whether in marine algae or bacteria, utilize fatty acid precursors to construct the characteristic furan ring and its alkyl substituents. nih.gov This highlights a fundamental link between lipid metabolism and the production of this class of heterocyclic compounds.

Sophisticated Analytical Techniques for Characterization and Quantification of 2 Decylfuran

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. mdpi.com For volatile and semi-volatile compounds like 2-decylfuran, gas chromatography is often the method of choice, while liquid chromatography is indispensable for analyzing complex mixtures and less volatile derivatives. mdpi.comshimadzu.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of furans, including this compound. wikipedia.orgtechnologynetworks.com It combines the high-resolution separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. wikipedia.org In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC system, where it travels through a capillary column. shimadzu.com The separation of compounds is based on their differential partitioning between a stationary phase coated on the inside of the column and a gaseous mobile phase (an inert carrier gas, such as helium). shimadzu.com Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in their earlier elution. shimadzu.com

Once the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. wikipedia.org The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. wikipedia.org This mass spectrum serves as a chemical fingerprint, allowing for the confident identification of this compound by comparing its spectrum to a reference library. whitman.edu The retention time, the time it takes for a compound to travel through the GC column, provides an additional layer of identification. technologynetworks.com The combination of retention time and mass spectrum makes GC-MS a highly specific and reliable method for identifying this compound in a sample. wikipedia.org For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. technologynetworks.com High-resolution GC coupled with high-resolution mass spectrometry (HRGC-HRMS) offers enhanced sensitivity and selectivity, which is particularly crucial for detecting trace levels of furans in complex matrices. waters.com

| Parameter | Description |

| Stationary Phase | Typically a non-polar or medium-polarity phase like 5% phenyl polysiloxane (e.g., HP-5MS) is used for the separation of furans. mdpi.comresearchgate.net |

| Mobile Phase | An inert gas, most commonly helium, at a constant flow rate. mdpi.com |

| Injection Mode | Split or splitless injection depending on the concentration of the analyte. For trace analysis, splitless mode is preferred. mdpi.com |

| Temperature Program | A temperature gradient is typically employed to optimize the separation of compounds with a wide range of boiling points. chromatographyonline.com |

| Detector | A mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. wikipedia.org |

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), is another cornerstone technique for the analysis of organic compounds, including furan (B31954) derivatives, in complex samples. wikipedia.orgthermofisher.com While GC-MS is ideal for volatile compounds, LC-MS is better suited for less volatile, polar, and thermally labile molecules. wikipedia.org LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase within a column. thermofisher.com

In LC-MS/MS, after the compounds are separated by the LC system, they are introduced into the mass spectrometer's ion source, where they are ionized, typically using techniques like electrospray ionization (ESI). nih.govnih.gov The first mass analyzer (MS1) selects the precursor ion of the target analyte (in this case, the molecular ion of this compound). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). nih.gov This two-stage mass analysis significantly enhances selectivity and reduces background noise, allowing for highly sensitive and specific quantification of this compound, even in intricate biological or environmental matrices. nih.govnih.gov LC-MS/MS is particularly valuable in metabolomics studies where a wide range of compounds need to be analyzed. wikipedia.orgdoaj.org

To further enhance the separation power for extremely complex samples, advanced chromatographic techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry are employed. nih.gov GC×GC utilizes two different GC columns with orthogonal separation mechanisms. nih.gov The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column. This process provides a much higher peak capacity and resolution compared to conventional one-dimensional GC. nih.gov When coupled with a high-resolution mass spectrometer, GC×GC-HRMS offers unparalleled capability for the detailed profiling of furan derivatives and other volatile organic compounds in challenging samples. nih.gov

Spectrometric and Spectroscopic Characterization Methods

While chromatography provides separation, spectrometry and spectroscopy are essential for the definitive identification and structural elucidation of molecules like this compound.

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. nih.gov In the context of this compound, after ionization, the mass spectrometer measures the mass-to-charge ratio of the intact molecule (molecular ion) and its fragments. wikipedia.org The molecular ion peak provides the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy, which allows for the determination of the elemental formula of the molecule, a critical step in identifying an unknown compound. nelsonlabs.com

The fragmentation pattern observed in the mass spectrum is also highly characteristic of a molecule's structure. whitman.edu The way this compound breaks apart upon ionization provides valuable clues about its functional groups and the arrangement of its atoms. By interpreting this fragmentation pattern, chemists can deduce the structure of the molecule or confirm its identity by matching the pattern to a spectral library. whitman.edu In metabolomics studies, MS is used to identify and quantify metabolites, including furan derivatives, in biological systems. dntb.gov.uaum.es

| Ionization Technique | Description | Application for this compound |

| Electron Ionization (EI) | A hard ionization technique that causes extensive fragmentation. Commonly used in GC-MS. wikipedia.org | Provides a detailed fragmentation pattern for structural elucidation and library matching. |

| Electrospray Ionization (ESI) | A soft ionization technique that typically produces the intact molecular ion with minimal fragmentation. Used in LC-MS. nih.gov | Determines the molecular weight of this compound and is suitable for less volatile derivatives. |

| Atmospheric Pressure Chemical Ionization (APCI) | Another soft ionization technique used in LC-MS, suitable for less polar compounds than ESI. nelsonlabs.com | Can be an alternative to ESI for the analysis of this compound and related compounds. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. libretexts.orgmsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms (like ¹H and ¹³C) to resonate at specific frequencies. msu.edu These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus. embl-hamburg.de

A ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity, while a ¹³C NMR spectrum reveals the different types of carbon atoms. emerypharma.com For a molecule like this compound, NMR can be used to:

Confirm the presence of the furan ring and the decyl side chain.

Determine the exact point of attachment of the decyl group to the furan ring.

Establish the connectivity of all atoms in the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to map out the complete bonding network of the molecule, providing an unambiguous structural assignment. emerypharma.comipb.pt While MS can suggest a molecular formula and substructures, NMR provides the definitive connectivity, making it the gold standard for structural characterization. libretexts.org

Vibrational Spectroscopies (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present within a molecule. chromatographyonline.comsavemyexams.com The method is based on the principle that covalent bonds in a molecule are not rigid; instead, they vibrate in various ways, such as stretching and bending, at specific frequencies. savemyexams.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its bonds. savemyexams.com This absorption results in an increased amplitude of vibration, and a spectrum is generated by plotting the amount of absorbed energy against the wavenumber (cm⁻¹). savemyexams.com

The FTIR spectrum provides a unique "fingerprint" for a molecule, with specific absorption bands corresponding to particular functional groups. mvpsvktcollege.ac.in For this compound, FTIR analysis allows for the identification of its core structural components: the furan ring and the long alkyl (decyl) chain.

The key functional groups and their expected vibrational absorptions in the this compound molecule are:

Furan Ring: The furan ring contains C-H, C=C, and C-O-C bonds. The C-H bonds attached to the heterocyclic aromatic ring will exhibit stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds. mvpsvktcollege.ac.in The carbon-carbon double bonds (C=C) within the ring have characteristic stretching absorptions. libretexts.org The C-O-C (ether) linkage within the ring also produces a strong, characteristic stretching band. uc.edu

Decyl Chain: The long saturated alkyl chain primarily consists of C-H bonds (in -CH₂- and -CH₃ groups) and C-C bonds. The stretching vibrations of these aliphatic C-H bonds are typically strong and appear in a well-defined region of the spectrum. orgchemboulder.com Bending vibrations for these groups also occur at lower wavenumbers. orgchemboulder.com

The following interactive table summarizes the principal infrared absorption bands anticipated for the functional groups in this compound, based on established frequency ranges for organic molecules. uc.eduorgchemboulder.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Furan Ring (=C-H) | Stretching | 3100 - 3000 | Medium |

| Alkyl Chain (C-H) | Stretching | 3000 - 2850 | Strong |

| Furan Ring (C=C) | Stretching | 1600 - 1475 | Weak-Medium |

| Alkyl Chain (-CH₂) | Bending | ~1465 | Medium |

| Alkyl Chain (-CH₃) | Bending | ~1375 | Medium |

| Furan Ring (C-O-C) | Stretching | 1300 - 1000 | Strong |

Quantitative Method Validation and Quality Assurance in this compound Analysis

The validation of an analytical procedure is essential to demonstrate its suitability for a specific purpose, such as the quantitative determination of this compound in a given matrix. europa.eu Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. oecd.org For quantitative analysis, key performance parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.com

Quality assurance (QA) encompasses the planned and systematic activities implemented to ensure that quality control (QC) is effective and that the analytical data generated are reliable and defensible. demarcheiso17025.com This involves using validated methods, running quality control samples, participating in proficiency testing, and maintaining proper documentation. aafco.orgeuropa.eu

For alkylfurans like this compound, methods are often developed using techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Validation studies for such methods provide critical data on their performance.

Key validation parameters for the quantitative analysis of alkylfurans include:

Linearity: This demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu For furan analysis, calibration curves are typically expected to have a high coefficient of determination (r² > 0.990). researchgate.net

Accuracy (Trueness): Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies on spiked samples. europa.eu For alkylfurans in food matrices, recovery rates are generally considered acceptable when they fall within the 80-110% range. nih.govresearchgate.net

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For alkylfurans, the relative standard deviation (RSD%) for precision is often expected to be below 16%. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. europa.eu For furan and alkylfurans in food, target LOQs are often set at levels such as 5 µg/kg. nih.govfood.gov.uk

Quality assurance in the analysis of furan compounds involves several practices to ensure the ongoing validity of the results. This includes the regular analysis of procedural blanks to check for contamination, the use of in-house reference materials or certified reference materials (CRMs) to monitor method performance, and plotting results on control charts to detect trends or deviations. aafco.orgeuropa.eu

The interactive table below summarizes typical performance characteristics from validation studies of analytical methods for furan and its alkylated derivatives, which are representative of the performance expected for a validated this compound method. nih.govresearchgate.net

Table 2: Summary of Method Validation Parameters for Alkylfuran Analysis

| Validation Parameter | Typical Performance Metric/Acceptance Criterion |

|---|---|

| Linearity (r²) | > 0.990 |

| Accuracy/Trueness (Recovery) | 80 - 110% |

| Precision (Repeatability RSD%) | < 16% |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg in food matrices |

Investigation of Biological Activities and Pharmacological Potential of 2 Decylfuran

In Vitro Studies and Cellular Mechanisms

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For 2-Decylfuran and related furan (B31954) derivatives, these studies have begun to elucidate their mechanisms of action and therapeutic potential.

While specific molecular mechanisms for this compound are still under detailed investigation, research on furan derivatives provides some insights. Generally, the biological activity of furan compounds can be significantly altered by slight modifications in their substitution patterns. utripoli.edu.ly For instance, some furan-containing molecules act as inhibitors of enzymes like yeast and rat tissue glutathione (B108866) reductases. derpharmachemica.com In the context of cancer, certain furan derivatives have been shown to interfere with critical cellular processes. For example, some have demonstrated the ability to diminish topoisomerase I-mediated DNA uncoiling. utripoli.edu.ly Others are suggested to exert their effects through membranolytic actions and mitochondrial modification in cancer cells. utripoli.edu.ly

Furan derivatives are recognized for their antimicrobial properties. utripoli.edu.ly Studies have shown that furan compounds can possess antibacterial, antifungal, and antiviral activities. utripoli.edu.ly For example, this compound has been identified as a secondary metabolite with potential antibacterial activity, which is thought to be exerted through the selective inhibition of certain molecular mechanisms. frontiersin.org

Herbal extracts containing furan derivatives have demonstrated broad-spectrum inhibition against various pathogens. biomedpharmajournal.org The effectiveness of these compounds often varies depending on the specific microbial strain. For instance, some furan derivatives show greater activity against Gram-positive bacteria than Gram-negative bacteria. americanpharmaceuticalreview.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in evaluating antimicrobial efficacy. biomedpharmajournal.org

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound/Extract | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | Growth suppression at MIC of 64µg/ml | utripoli.edu.ly |

| 2,4-disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Antibacterial activity | utripoli.edu.ly |

| This compound | General Bacteria | Exerts antibacterial activity through selective inhibition of molecular mechanisms. | frontiersin.org |

| Herbal Dentifrice (containing furan derivatives) | Streptococcus mutans | Zone of inhibition of 19 mm, 17 mm, and 13 mm at different dilutions. | populationmedicine.eu |

| Herbal Dentifrice (containing furan derivatives) | Escherichia coli | Zone of inhibition of 18 mm, 17 mm, and 16 mm at different dilutions. | populationmedicine.eu |

| Liquorice (containing furan derivatives) | Carious dentine bacteria | Significant reduction in total viable count. | wjoud.com |

Furan derivatives have been investigated for their potential to modulate inflammatory and oxidative stress pathways. utripoli.edu.ly These compounds are found in various natural sources and have been associated with both anti-inflammatory and antioxidant effects. researchgate.net For example, this compound has been identified as a volatile compound in roasted Hass avocado kernels, which are noted for their total phenolic content and antioxidant properties. mdpi.comresearchgate.net

The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals and reduce oxidative stress markers. nih.govmdpi.com In cell models, some dietary nutraceuticals containing furan-like structures have been shown to attenuate oxidative stress and inflammation by reducing nitric oxide and cytokine expression. nih.gov The anti-inflammatory effects are often assessed by measuring the reduction in pro-inflammatory markers. mdpi.comnih.gov

The furan nucleus is a pharmacologically active entity, and compounds containing this ring have garnered attention for their promising anticancer activity. nih.gov Numerous furan derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. utripoli.edu.lynih.govmdpi.comjrespharm.com

The anticancer activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. For example, certain furan-conjugated tripeptides have shown potent inhibitory activity against HeLa human cervical cancer cells. utripoli.edu.ly Similarly, some carbohydrazide (B1668358) derivatives bearing a furan moiety have demonstrated significant anticancer effects on A549 human lung cancer cells while showing no cytotoxic effects on normal fibroblast cells. jrespharm.com The mechanisms underlying these cytotoxic effects can include the induction of apoptosis and cell cycle arrest. nih.gov For instance, some furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway. nih.gov

Table 2: Cytotoxic Activity of Select Furan Derivatives

| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Furan-conjugated tripeptide (conjugate 38) | HeLa (human cervical cancer) | 0.15 ± 0.05 µg/mL | utripoli.edu.ly |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (compound 10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 16 to 24 nM | mdpi.com |

| Carbohydrazide derivative with furan moiety (compound 3e) | A549 (human lung cancer) | 43.38 µM | jrespharm.com |

| Pyridine carbohydrazide (compound 4) | MCF-7 (breast cancer) | 4.06 µM | nih.gov |

| N-phenyl triazinone (compound 7) | MCF-7 (breast cancer) | 2.96 µM | nih.gov |

| Dinaphtho[2,1-b:1',2'-d]furan derivatives | HepG2, SMMC-7721 (human hepatocellular carcinoma), HeLa | Strong inhibitory activity | sioc-journal.cn |

Furan derivatives have been shown to possess a range of activities related to the central nervous system (CNS). utripoli.edu.ly These include antidepressant, anxiolytic, and anticonvulsant effects. utripoli.edu.lyresearchgate.net Some furan derivatives have been found to exhibit potent CNS depressant activity. derpharmachemica.com For instance, newly synthesized furan imine derivatives have demonstrated significant CNS depressant and analgesic properties. derpharmachemica.com Furthermore, certain furan-containing congeners of ranitidine (B14927) have been shown to produce antinociceptive (pain-relieving) effects when administered into the brain. nih.gov

In Vivo Pharmacological Assessments and Efficacy Studies

In vivo efficacy studies for antimicrobial agents, for example, often involve creating a model of infection in animals and then administering the test compound to evaluate its ability to clear the infection. wjoud.comnih.gov For anti-inflammatory assessments, models such as the cotton pellet granuloma in rats are used to induce subacute inflammation, and the efficacy of the compound is determined by measuring the reduction in granuloma mass and inflammatory markers. nih.gov

The evaluation of anticancer efficacy in vivo typically involves implanting tumor cells into immunodeficient mice and then treating the animals with the compound to assess its effect on tumor growth and regression. mdpi.com Such studies provide critical information on the therapeutic potential of the compound in a more complex biological system. Further in vivo research is necessary to fully understand the mechanisms of action and potential therapeutic applications of this compound. tci-thaijo.org

Implications for Disease Biomarker Discovery (e.g., Pulmonary Tuberculosis)

One of the most significant areas of research involving this compound is its potential as a biomarker for the diagnosis and monitoring of pulmonary tuberculosis (TB). nih.govresearchgate.net TB remains a major global health issue, and there is an urgent need for more effective and non-invasive diagnostic tools. monaldi-archives.orgmdpi.com

Recent studies utilizing untargeted metabolomics have identified this compound as one of several volatile organic compounds (VOCs) that are significantly elevated in the serum of patients with both latent tuberculosis infection (LTBI) and active pulmonary tuberculosis (PTB) when compared to healthy individuals. nih.govresearchgate.netresearchgate.net This suggests that this compound could be part of a "metabolic signature" associated with Mycobacterium tuberculosis infection. nih.govresearchgate.net

The table below summarizes key findings from a study that identified this compound as a potential biomarker for TB.

| Patient Group | Relative Abundance of this compound | Significance |

| Untreated PTB Patients (T0) | Significantly higher than healthy controls | Indicates a potential link between this compound and active TB infection. nih.govresearchgate.net |

| Latent TB Infection (LTBI) | Significantly higher than healthy controls | Suggests this compound may also be a marker for latent infection. nih.govresearchgate.net |

| Healthy Controls (Un) | Baseline levels | Provides a reference point for comparison. nih.govresearchgate.net |

These findings highlight the potential of this compound, as part of a panel of biomarkers, to help distinguish between different stages of TB infection. nih.govresearchgate.net The analysis of VOCs, including this compound, in various biological samples like breath, serum, and skin is a promising area of research for developing new, non-invasive diagnostic tests for TB. up.ac.zalongdom.orgowlstonemedical.com The identification of such biomarkers is a critical step towards creating point-of-care tests that can be used for rapid screening and diagnosis, particularly in resource-limited settings. monaldi-archives.org Further research is needed to validate these findings in larger patient cohorts and to fully understand the biochemical pathways leading to the increased production of this compound during TB infection. nih.govresearchgate.netresearchgate.net

Metabolic Pathways and Pharmacokinetics of 2 Decylfuran

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive ADME studies for 2-Decylfuran are not extensively detailed in publicly available literature. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that due to toxicological concerns related to the furan (B31954) group, the standard safety evaluation procedure could not be applied without further data. who.int Key areas requiring investigation include metabolism, the influence of furan ring substitutions, and the potential for covalent binding to macromolecules. who.intnih.gov

The precise in vivo metabolic fate of this compound has not been fully elucidated. Generally, the biotransformation of a xenobiotic aims to convert a lipophilic compound into more hydrophilic metabolites that can be readily excreted. mhmedical.com This process primarily occurs in the liver, involving a sequence of enzymatic reactions. nih.gov

For furan-containing compounds, a primary concern is the metabolic activation of the furan ring. who.int Furan itself is known to undergo cytochrome P450-mediated oxidation to form a reactive epoxide, which can then rearrange into a highly reactive α,β-unsaturated dicarbonyl intermediate, cis-2-butene-1,4-dial. who.int This electrophilic metabolite can covalently bind to cellular macromolecules, which is a mechanism linked to its toxicity.

Given this precedent, the primary biotransformation pathways for this compound are hypothesized to involve two main sites of attack: the furan ring and the decyl side chain.

Furan Ring Oxidation: Similar to furan, the furan moiety of this compound is a potential target for oxidative metabolism, which could lead to ring-opening and the formation of reactive dicarbonyl species. who.int

Side-Chain Oxidation: The long alkyl (decyl) chain is susceptible to various oxidative reactions, such as hydroxylation at different positions (ω- and (ω-1)-hydroxylation), followed by further oxidation to carboxylic acids. uomus.edu.iq

These Phase I reactions would be followed by Phase II conjugation, such as glucuronidation or sulfation of hydroxylated metabolites, to produce water-soluble products for excretion in urine or feces. nih.govnih.gov

The specific enzymes responsible for this compound metabolism have not been directly identified, but inferences can be made based on the metabolism of similar structures.

Cytochrome P450 (CYP) Enzymes: These are the primary enzymes involved in Phase I oxidative biotransformation. uomus.edu.iq Different CYP isozymes have varying substrate specificities. For furan derivatives, CYP enzymes are critical for the initial oxidation of the furan ring. researchgate.net They would also be responsible for the hydroxylation of the decyl side chain. uomus.edu.iq

Sulfotransferases (SULTs): These are Phase II enzymes that catalyze the transfer of a sulfonate group to a substrate, increasing its water solubility. wikipedia.org The human cytosolic sulfotransferase SULT1A1 is prominently expressed in the liver and is known to metabolize a wide array of phenolic compounds, drugs, and other xenobiotics. wikipedia.orgelabscience.comnih.gov Studies have shown that SULT1A1 is involved in the metabolic activation of other furan compounds, such as furfuryl alcohol, by forming a reactive sulfate (B86663) ester that can bind to DNA. frontiersin.org This raises the possibility that SULT1A1 could play a role in the metabolism of hydroxylated metabolites of this compound, potentially contributing to its bioactivation. frontiersin.org The expression of SULT1A1 is regulated by transcription factors like Sp1 and GA binding protein, which helps explain its high level of expression in the liver. nih.gov

While a complete metabolic profile is not available, this compound has been identified in various biological systems through untargeted metabolomics studies, which use techniques like mass spectrometry (MS) to profile a wide range of small molecules. criver.comcreative-proteomics.com These studies confirm its presence and absorption in vivo under certain conditions.

For instance, studies have detected this compound in the serum of patients with pulmonary tuberculosis, where its levels were significantly higher compared to healthy controls. researchgate.netresearchgate.net Another study identified this compound as one of the differential metabolites in a mouse model of liver fibrosis. nih.gov These findings, while not focused on pharmacokinetics, demonstrate that this compound is present in circulation and is associated with specific pathophysiological states.

Table 1: Identification of this compound in Biological Systems

| Biological System | Sample Type | Context of Study | Reference |

|---|---|---|---|

| Human | Serum | Pulmonary Tuberculosis | researchgate.net, researchgate.net |

| Mouse | Intestinal Contents | Liver Fibrosis Model | nih.gov |

Role of Structural Modifications on Metabolic Stability and Covalent Binding

The metabolic stability of a compound determines its half-life and exposure in the body. researchgate.net Structural modifications are a key strategy in medicinal chemistry to enhance metabolic stability and reduce toxicity. nih.govnumberanalytics.com For this compound, modifications to either the furan ring or the decyl chain could significantly alter its metabolic profile.

Blocking Metabolic "Soft Spots": The furan ring is a "structural alert" as it is susceptible to metabolic activation. pressbooks.pub Introducing electron-withdrawing groups onto the ring could deactivate it towards oxidation. researchgate.net Similarly, the alkyl chain has positions that are vulnerable to CYP-mediated oxidation. Replacing hydrogens at these sites with deuterium (B1214612) or fluorine can increase metabolic stability by strengthening the C-H bond, a strategy known as the kinetic isotope effect. researchgate.netnih.gov

Modifying Lipophilicity: The long decyl chain makes this compound highly lipophilic. High lipophilicity often correlates with increased metabolic turnover because such compounds readily enter the lipophilic active sites of metabolic enzymes. researchgate.net Shortening the alkyl chain or introducing polar functional groups would reduce lipophilicity and could decrease the rate of metabolism. researchgate.net

Covalent Binding: Covalent binding occurs when a chemically reactive molecule or metabolite forms a stable, shared-electron bond with a biological macromolecule like a protein or DNA. siyavula.comnumberanalytics.com The potential formation of a reactive cis-2-butene-1,4-dial from the furan ring is the primary concern for covalent binding. who.int Structural modifications that prevent the oxidation of the furan ring would consequently reduce the potential for this reactive metabolite to form and bind to cellular targets.

Comparative Metabolic Analysis with Other Furanic Compounds

Comparing the potential metabolism of this compound with other furanic compounds highlights the influence of the substituent.

Furan: As the parent compound, its metabolism is the benchmark. It is activated by CYPs to a reactive dialdehyde, leading to toxicity. who.int

2-Ethylfuran: This compound is structurally similar but has a much shorter alkyl chain. It has been identified as a volatile organic compound in cucumbers. frontiersin.org Its lower lipophilicity compared to this compound might result in different ADME properties, potentially leading to faster clearance or different metabolic pathways dominating.

Furfuryl Alcohol: This compound contains a hydroxymethyl group. Its metabolism demonstrates the importance of Phase II enzymes, as it is activated by SULT1A1 to a reactive sulfate ester. frontiersin.org This suggests that hydroxylated metabolites of this compound could also be substrates for sulfation.

The distinguishing feature of this compound is its long C10 alkyl chain. This chain significantly increases its lipophilicity, which would likely lead to greater distribution into adipose tissues compared to smaller furans. Furthermore, the decyl chain provides a large site for extensive Phase I metabolism (e.g., hydroxylation, fatty acid oxidation-like pathways), which may compete with or precede the oxidation of the furan ring. This competition could potentially be a detoxification pathway if side-chain oxidation leads to excretion before the furan ring can be activated. However, detailed comparative studies are needed to confirm these hypotheses. mdpi.comnih.gov

Structure Activity Relationships Sar and Computational Modeling of 2 Decylfuran Analogues

Qualitative Structure-Activity Relationship Analysis for Furan (B31954) Derivatives

The biological activity of furan derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies analyze how modifications to a molecule's scaffold affect its biological function. For furan-based compounds, several structural features are consistently identified as critical for activity.

The furan ring itself is often a key pharmacophoric element. Its aromaticity and the presence of the oxygen heteroatom allow for various types of interactions with biological targets. The nature, size, and position of substituents on the furan ring dramatically influence potency and selectivity. For instance, in a study of benzenesulfonamide (B165840) analogues, altering the substituents on an aromatic ring (denoted as ring A) from electron-donating methyl groups to electron-withdrawing groups like chlorine or bromine was associated with stronger biological activity. nih.gov This suggests that the electronic properties of the substituents are crucial.

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Methodologies

To move beyond qualitative descriptions, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net These models use calculated molecular descriptors to quantify aspects of a molecule's structure and physicochemical properties. nih.gov

The process involves creating a dataset of compounds with known activities, calculating a wide range of descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive equation. aimspress.comnih.gov For complex, non-linear relationships, machine learning algorithms such as Artificial Neural Networks (NNA) may be used. jmaterenvironsci.com

Group-Based QSAR (G-QSAR) is an extension of this approach that is particularly useful when activity depends on the contributions of different substituent groups at various positions on a common molecular scaffold. This method can help delineate the specific properties of substituent groups that enhance or diminish activity, providing more targeted insights for molecular design.

A key challenge in QSAR modeling is preventing overfitting, where the model performs well on the training data but fails to predict new compounds accurately. nih.gov To ensure robustness, models are validated using internal methods (like cross-validation) and external methods (predicting the activity of a separate test set of compounds). nih.govneliti.com Successful QSAR models for furan derivatives have been developed to predict activities ranging from corrosion inhibition to antitubercular effects. aimspress.comjmaterenvironsci.com

The predictive power of a QSAR model depends entirely on the relevance of its molecular descriptors. These numerical values are calculated from the molecular structure and represent different facets of its physicochemical and topological properties. frontiersin.orgresearchgate.net

Commonly Used Physico-Chemical and Topological Descriptors:

| Descriptor Class | Examples | Description |

|---|---|---|

| Physicochemical | Lipophilicity (logP), Molar Refractivity (MR), Dipole Moment, Molecular Weight (MW) | Describe properties like solubility, polarity, size, and electronic distribution. frontiersin.orgresearchgate.net |

| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy, LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. frontiersin.orgresearchgate.netjmaterenvironsci.com |

| Topological | Wiener Index, Zagreb Indices, Balaban Index, Kier-Hall Electrotopological States (E-state) | Numerical values derived from the 2D graph representation of the molecule, encoding information about size, branching, and atom connectivity. frontiersin.orgresearchgate.netscielo.org.mx |

| Structural Fragments | Atom-Centered Fragments, Functional Group Counts | Simple counts of specific atoms, functional groups, or bond types within the molecule. aimspress.com |

In a QSAR study on nitrofuran derivatives for antitubercular activity, a variety of descriptors were found to be important. These included constitutional descriptors (e.g., number of double bonds), functional group counts (e.g., number of sulfur atoms), topological descriptors (e.g., distance between oxygen and sulfur atoms), and electrotopological state indices, which describe the electronic and topological environment of each atom. aimspress.com Similarly, QSAR models for furan-based corrosion inhibitors successfully used quantum chemical indices like HOMO and LUMO energies. jmaterenvironsci.com The selection of appropriate descriptors is a critical step in building an interpretable and predictive model. nih.gov

Once validated, QSAR models serve as powerful tools for predicting the biological activity and potential toxicity of novel or untested compounds. frontiersin.orgresearchgate.net This in silico screening can prioritize chemicals for synthesis and experimental testing, saving significant time and resources. acs.org

Machine learning methods, such as Random Forests and Support Vector Machines, are increasingly used alongside traditional statistical techniques to model complex toxicological endpoints. nih.gov For furan derivatives, QSAR models have been developed to predict a range of biological activities. For example, 3D-QSAR models for furanone derivatives have successfully predicted antibacterial activity. neliti.com

Predictive modeling is also crucial for assessing potential toxicity. By training models on data from high-throughput screening assays, it's possible to predict adverse outcomes like immunotoxicity or hepatotoxicity. acs.orgoncotarget.com For instance, QSAR models have been used to identify chemical fragments that facilitate binding to the Aryl Hydrocarbon Receptor (AhR), a key step in the toxicity pathway for pollutants like dioxins and furans. acs.org Predictive models for properties like metabolism by cytochrome P450 enzymes and plasma protein binding are also essential components of early-stage drug discovery, and have been applied to furan-containing scaffolds like dibenzofurans. oncotarget.com

Molecular Modeling and Computational Chemistry Approaches

Beyond QSAR, a suite of molecular modeling techniques provides a more detailed, three-dimensional understanding of how furan derivatives interact with their biological targets. These methods focus on the specific forces and geometries that govern molecular recognition.

Molecular docking is a primary tool for studying ligand-receptor interactions. ajprd.com This computational method predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor, typically a protein. The process involves generating multiple possible binding poses for the flexible ligand within the rigid or semi-flexible receptor pocket and then scoring these poses based on an energy function. ijper.org

Docking studies on furan derivatives have provided critical insights into their mechanisms of action. For example, docking of nitrofuran analogues into the active site of E. coli nitroreductase revealed key binding interactions with amino acid residues such as GLU 165, ARG 207, and LYS 205. ajprd.com The docking score, an estimate of binding energy, often correlates with experimental activity. In one study, hydroxymethyl nitrofurantoin (B1679001) showed a more favorable docking score (-8.8 kcal/mol) than the standard drug nitrofurantoin (-8.1 kcal/mol). ajprd.com

These analyses can identify the specific types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between aromatic rings of the ligand and receptor residues like tyrosine or phenylalanine. ijper.orgacs.org This information is invaluable for rationally designing analogues with improved binding affinity and selectivity.

Table of Molecular Docking Results for Nitrofuran Derivatives with E. coli Nitroreductase (PDB: 1YLU)

| Compound | Docking Score (kcal/mol) |

|---|---|

| Hydroxymethyl nitrofurantoin | -8.8 |

| Nifuroxazide | -8.4 |

| 4-Hydroxy-nitrofurantoin | -8.3 |

| Nitrofurantoin (Standard) | -8.1 |

| Furazolidone | -7.6 |

| Nitrofurazone | -7.3 |

| Nifuroxime | -6.1 |

| Nifurtimox | -5.9 |

Data sourced from a molecular docking study on nitrofuran derivatives. ajprd.com A more negative score indicates a stronger predicted binding affinity.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the range of shapes a molecule can adopt by rotating its single bonds. researchgate.netpeerj.com Quantum-chemical calculations can be used to determine the energies of different conformers, identifying the most stable, low-energy shapes that a molecule is likely to adopt. researchgate.net Studies on (E)-3-(furan-2-yl) acrylohydrazide derivatives, for example, used NMR spectroscopy to reveal that the compounds exist as a mixture of different conformers in solution, with the preferred conformation depending on the specific substituents. peerj.com

This conformational information is essential for pharmacophore development. A pharmacophore is an abstract 3D model that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific receptor and elicit a biological response. acs.orgbrieflands.com

Pharmacophore models are generated by aligning a set of active molecules and identifying the common features responsible for their activity. zu.edu.jo These models can then be used as 3D queries to screen large chemical databases for novel compounds that fit the pharmacophore, or to guide the design of new molecules. brieflands.com For example, a pharmacophore model for novel PTP-MEG2 inhibitors based on a dibenzofuran (B1670420) scaffold identified one aromatic ring, three hydrophobic features, and two hydrogen bond acceptors as critical for activity. oncotarget.com Similarly, a pharmacophore model for nAChR modulators was used to design new furan β-butenolide compounds with specific desired properties. acs.org

Environmental Fate, Ecotoxicology, and Regulatory Assessment of 2 Decylfuran

Environmental Distribution, Transport, and Persistence

The movement and longevity of 2-Decylfuran in the environment are chiefly governed by its physical and chemical characteristics. Direct environmental monitoring data is scarce, necessitating an evaluation based on these properties and predictive models.

Physicochemical Properties Influencing Environmental Fate

| Property | Value/Description | Implication for Environmental Fate | Source |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₄O | - | PubChem |

| Molecular Weight | 208.34 g/mol | - | PubChem |

| Water Solubility | Insoluble | Low mobility in aqueous systems; tendency to partition to soil, sediment, and biota. | JECFA |

| log K_ow (XLogP3) | 6.4 | High potential for bioaccumulation and adsorption to organic matter in soil and sediments. | PubChem |

| Vapor Pressure | 0.002 mmHg @ 25°C (Predicted) | Low volatility, suggesting it is less likely to be transported long distances in the atmosphere. | PubChem |

This table is interactive. Users can sort columns to analyze the data.

Occurrence in Aquatic and Terrestrial Compartments

Specific monitoring studies detailing the presence of this compound in aquatic or general terrestrial compartments are not widely available in published literature. However, its natural occurrence has been identified in specific terrestrial sources. It is recognized as a plant metabolite and has been detected as a volatile compound in roasted Hass avocado kernels. This suggests a potential for release into the terrestrial environment from natural sources, though widespread distribution data is lacking. Its high octanol-water partition coefficient (log K_ow) and insolubility in water imply that if released into the environment, it would likely be found adsorbed to soil and sediment rather than dissolved in water.

Degradation Pathways in Environmental Systems (e.g., Biodegradation)

Ecotoxicological Impact Assessments

The ecotoxicological profile of this compound is not well-defined, with a notable lack of studies on its effects on various environmental organisms.

Effects on Non-Target Organisms in Diverse Ecosystems

There is a significant data gap regarding the direct effects of this compound on non-target organisms such as fish, daphnia (aquatic invertebrates), and algae. lookchem.cnconcawe.eu Standard ecotoxicological tests on these representative species, which are crucial for environmental risk assessment, have not been found in publicly accessible scientific literature. nih.govnih.govresearchgate.netepa.govnih.govnih.govepa.gov Without this data, a comprehensive assessment of its impact on aquatic or terrestrial ecosystems is not possible.

Bioaccumulation Potential in Environmental Matrices

The potential for this compound to bioaccumulate—to be taken up by an organism from the environment and concentrated in its tissues—can be inferred from its physicochemical properties. mdpi.comresearchgate.net The octanol-water partition coefficient (log K_ow) is a key indicator for bioaccumulation potential. epa.govcluin.orgsfu.casfu.ca A high log K_ow value, typically above 3 or 4, suggests a substance is lipophilic (fat-soluble) and may accumulate in the fatty tissues of organisms. nih.gov

This compound has a calculated XLogP3 (a computational model for log K_ow) of 6.4. This value is significantly above the threshold that triggers concern for bioaccumulation potential. researchgate.netnih.gov While this prediction strongly suggests a tendency to bioaccumulate, experimental data from bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies would be necessary to confirm the extent to which this occurs in living organisms. epa.gov

Regulatory Frameworks and Safety Evaluations (e.g., as a Flavoring Agent)

This compound is regulated globally as a flavoring agent. Its safety has been reviewed by several international bodies, with evaluations often focusing on human dietary exposure rather than environmental fate. The primary concern in these evaluations often relates to the furan (B31954) moiety, which is a structural component of the molecule.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (designated JECFA No. 1493) on multiple occasions. who.int In its evaluations, JECFA noted "unresolved toxicological concerns" related to the furan group of flavorings. who.int Because of these concerns, the committee concluded that its standard safety evaluation procedure could not be applied. However, it also concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." JECFA has indicated that further studies on metabolism and genotoxicity could help resolve the outstanding concerns.

In the United States, this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) substance (FEMA No. 4090) and is permitted for use in food as a flavoring agent by the Food and Drug Administration (FDA).

This table is interactive. Users can sort columns to analyze the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Pentylfuran |

Remediation Strategies for Environmental Contamination

In the absence of specific studies on the remediation of this compound contamination, strategies must be inferred from methods used for other furan compounds and similar organic pollutants. The choice of remediation technology would depend on the extent and nature of the contamination, as well as the environmental setting (e.g., soil, groundwater).

Bioremediation

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. nih.gov This approach is often considered cost-effective and environmentally friendly. neptjournal.com

Bacterial Degradation: Certain strains of bacteria, particularly from the Pseudomonas genus, have been shown to degrade furan and its derivatives. nih.govmdpi.com These bacteria can utilize furans as a source of carbon and energy. nih.gov The process often involves the enzymatic oxidation of the furan ring, leading to its cleavage and subsequent metabolism. nih.gov For a potential this compound contamination, a bioremediation strategy could involve stimulating the growth of indigenous furan-degrading bacteria (biostimulation) or introducing specific microbial consortia known for their degradative capabilities (bioaugmentation).

Fungal Degradation: Some fungi have also demonstrated the ability to degrade persistent organic pollutants, including dioxins and furans, which share a related chemical structure. neptjournal.com White-rot fungi, for instance, produce powerful extracellular enzymes that can break down a wide range of complex organic molecules.

Phytoremediation

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. nih.gov This approach is a green technology that can be applied to large areas of contaminated soil.

Phytodegradation: Plants can take up organic contaminants and degrade them through their metabolic processes. The effectiveness of phytoremediation can be enhanced by the microbial communities that thrive in the rhizosphere (the soil region around the plant roots). nih.gov

Aided Phytoremediation: The efficacy of phytoremediation for furan-contaminated soils can be improved by using amendments such as biosurfactants, which increase the bioavailability of the contaminants to the plants and their associated microbes. nih.govnih.govresearchgate.net The inoculation of the soil with specific beneficial fungi, such as arbuscular mycorrhizal fungi, can also enhance the degradation of pollutants. nih.govnih.govresearchgate.net

Physicochemical Remediation

For heavily contaminated sites, more aggressive physicochemical methods may be necessary.

Thermal Desorption: This technology uses heat to vaporize contaminants from the soil, which are then collected and treated. princeton.edu Thermal desorption has been shown to be effective for removing furans and other organic compounds from soil. princeton.edu

Incineration: High-temperature incineration can effectively destroy furan compounds, but it is an energy-intensive and costly process. princeton.edu

Soil Washing: This technique involves using a liquid solution to wash the contaminated soil, thereby transferring the contaminants to the liquid phase, which can then be treated. researchgate.net

Activated Carbon Application: The addition of activated carbon to contaminated soil or sediment can help to immobilize furan compounds, reducing their bioavailability and preventing their entry into the food chain. researchgate.net

Data Table: Potential Remediation Strategies for Furan Compound Contamination

| Remediation Strategy | Description | Applicability/Considerations |

| Bioremediation (Bacterial/Fungal) | Use of microorganisms to degrade the contaminant. Can involve biostimulation or bioaugmentation. | Cost-effective and eco-friendly, but may be slower than other methods. Requires specific microbial populations. neptjournal.comjuniperpublishers.com |

| Phytoremediation | Use of plants to remove or degrade contaminants. Can be enhanced with amendments. | Suitable for large, shallowly contaminated areas. Long treatment times may be required. nih.govnih.govresearchgate.net |

| Thermal Desorption | Heat is used to vaporize contaminants from soil for subsequent treatment. | Effective for a range of organic compounds, including furans. princeton.edu |

| Soil Washing | A liquid solution is used to extract contaminants from the soil. | Can be effective, but generates a contaminated liquid waste stream that requires further treatment. researchgate.net |

| Activated Carbon Sequestration | Activated carbon is mixed with contaminated soil to bind the contaminants. | Reduces the bioavailability of the contaminants but does not destroy them. researchgate.net |

Emerging Research Areas and Future Perspectives on 2 Decylfuran

Exploration of Novel Therapeutic and Industrial Applications

Beyond its established role as a flavoring agent in the food industry, 2-Decylfuran and its related alkylfurans are being explored for new functional roles in medicine and material science.

Therapeutic Potential: The furan (B31954) scaffold is a core structure in numerous biologically active compounds, and derivatives are known to possess a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. researchgate.netijabbr.com Research into the broader class of natural furan derivatives has shown they can exert regulatory effects on cellular activities by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and by inhibiting enzymes like COX-2, which is involved in inflammation. nih.gov

A significant finding directly involving this compound comes from a metabolomics study on tuberculosis (TB). In this research, the serum levels of this compound were found to be significantly higher in patients with latent or untreated pulmonary tuberculosis compared to healthy individuals. researchgate.netnih.govresearchgate.net This suggests that this compound could serve as a potential biomarker for distinguishing between different states of TB infection or for monitoring treatment outcomes. researchgate.netnih.gov While the precise biological role of this compound in the context of this disease is not yet understood, its identification as a differential metabolite highlights a promising area for future therapeutic and diagnostic research.

Industrial Applications: The unique chemical structure of this compound, combining an aromatic furan ring with a long hydrophobic decyl chain, suggests its potential utility in polymer science and material development. Furan-based polymers are gaining interest as renewable alternatives to petroleum-based materials. The furan ring can participate in various polymerization reactions, and the alkyl chain can impart specific properties, such as hydrophobicity and flexibility, to the resulting polymer. While specific research on incorporating this compound into polymers or coatings is still nascent, the broader field of furan-based chemistry is an active area of development for creating new sustainable materials. ijsrst.com

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is beginning to provide a systems-level understanding of the biological significance of furan compounds, including this compound.

Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has been instrumental in identifying this compound as a molecule of interest in disease states. In a study analyzing the serum metabolic profiles of patients with Mycobacterium tuberculosis infection, untargeted analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified this compound as one of seven key metabolites with significantly elevated levels in infected individuals compared to healthy controls. researchgate.netnih.gov This metabolomic approach not only flags the compound as a potential biomarker but also provides a foundation for investigating its role in specific biochemical pathways related to the disease, such as glutathione (B108866) metabolism and ascorbate (B8700270) metabolism, which were identified as being affected in the same study. researchgate.netnih.gov

Proteomics: While direct proteomics studies on this compound have not yet been published, research on related furan compounds demonstrates the power of this approach. Proteomics, the large-scale study of proteins, has been used to understand the mechanisms of action and toxicity of other furans. For instance:

Toxicoproteomics: A study on the parent compound, furan, used 2D-differential in-gel electrophoresis and mass spectrometry to analyze protein expression changes in the livers of rats. The study identified 38 unique proteins involved in metabolism, redox regulation, and protein folding that were affected, providing insight into the molecular mechanisms of furan toxicity. nih.gov

Mechanism of Action: Quantitative proteomics was used to investigate the antibacterial mechanism of novel furan-functionalized quinazoline (B50416) hybrids against plant pathogens. The analysis showed that the compounds caused significant upregulation and downregulation of bacterial proteins, particularly those involved in d-glucose (B1605176) and biotin (B1667282) metabolic pathways, ultimately disrupting bacterial integrity. acs.orgnih.gov

Detoxification Pathways: In the bacterium Thermoanaerobacter pseudethanolicus, a comparative proteomic analysis identified specific oxidoreductase enzymes that were significantly upregulated in the presence of the furan aldehyde furfural (B47365), revealing the organism's detoxification strategy. d-nb.info

These studies provide a clear blueprint for future research into this compound. Applying similar proteomic techniques could elucidate its mechanism of action in biological systems, identify its protein targets, and clarify its role in the metabolic shifts observed in diseases like tuberculosis.

Development of Advanced Analytical and Computational Tools

The accurate detection and characterization of this compound in complex matrices like food and biological samples rely on sophisticated analytical techniques.

Advanced Analytical Methods: Given its volatility and often low concentration, the analysis of this compound and other alkylfurans primarily utilizes gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net To effectively extract and concentrate these compounds from a sample prior to analysis, several advanced sample preparation techniques are employed:

Headspace (HS) Extraction: Static or dynamic headspace techniques are widely used. In this method, the sample is sealed in a vial and heated, allowing volatile compounds like this compound to move into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC-MS system. This is particularly effective for samples with higher concentrations, such as coffee. nih.govrestek.com

Solid-Phase Microextraction (SPME): This technique uses a fiber coated with an extracting phase, which is exposed to the sample's headspace or directly to a liquid sample. Volatile analytes adsorb to the fiber, which is then transferred to the GC injector for analysis. SPME is noted for its high sensitivity and is suitable for detecting trace levels of furans in foods like baby food and fruit juices. nih.govnih.gov Recent developments include the SPME Arrow, which features a more robust design and a larger volume of extraction phase, potentially allowing a single method to be used for both high and low concentration samples. sepscience.com

Gas Chromatography-Olfactometry (GC-O): This specialized technique combines a GC with a human assessor. As separated compounds exit the GC column, the effluent is split between a chemical detector (like an MS) and a "sniffing port." odourobservatory.org This allows a trained panelist to identify the specific compounds that are responsible for an aroma, which is highly relevant for understanding the sensory impact of this compound in food products. uni.opole.plifremer.frosmotech.it

The table below summarizes the primary analytical techniques used for alkylfurans.

| Analytical Technique | Principle | Primary Application for this compound | Key Advantage |

| HS-GC-MS | Volatiles are extracted from the sample's headspace and analyzed by GC-MS. | Quantification in food matrices, especially those with higher concentrations (e.g., coffee). | Robust and well-established for volatile analysis. |

| SPME-GC-MS | Volatiles are adsorbed onto a coated fiber and then desorbed into the GC-MS. | Trace-level detection in various food and biological samples. | High sensitivity, solvent-free extraction. |

| GC-O | GC effluent is split between a detector and a human assessor to correlate chemical peaks with specific odors. | Characterization of aroma contribution in food and beverages. | Directly links a specific compound to its sensory perception. |

Computational Tools: While specific computational modeling studies for this compound are not yet prevalent, this represents a significant future direction. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in modern chemistry and drug discovery. researchgate.net For this compound, these tools could be used to:

Predict its binding affinity to potential protein targets, such as bacterial enzymes or human receptors.

Simulate its metabolic transformation into other molecules.

Guide the design of new furan derivatives with enhanced therapeutic or industrial properties.